Indolicidin TFA Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

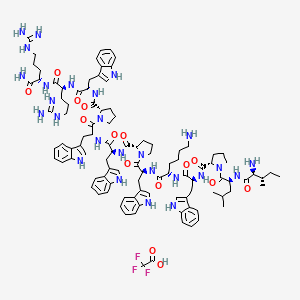

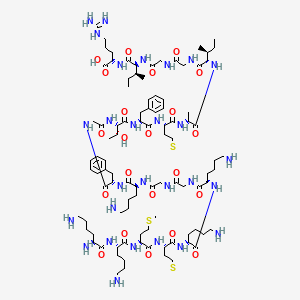

Indolicidin (trifluoroacetate salt) is an antimicrobial peptide derived from the cytoplasmic granules of bovine neutrophils. It is a 13-residue peptide belonging to the cathelicidin family and exhibits a broad spectrum of biological activity against bacteria (both Gram-positive and Gram-negative), fungi, and viruses .

Preparation Methods

Indolicidin can be synthesized using conventional solid-phase peptide synthesis (SPPS) protocols. The use of 9-fluorenylmethoxycarbonyl (Fmoc) amino-protecting groups and standard coupling methods are common in obtaining indolicidin in high yield . The peptide is typically synthesized manually with high purity and yield . Industrial production methods may involve automated peptide synthesizers to scale up the production while maintaining consistency and purity.

Chemical Reactions Analysis

Indolicidin undergoes various chemical reactions, including:

Oxidation: Indolicidin can be oxidized, leading to the formation of disulfide bonds between cysteine residues if present.

Reduction: Reduction reactions can break disulfide bonds, if any, restoring the peptide to its reduced form.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific modifications made to the peptide.

Scientific Research Applications

Indolicidin has a wide range of scientific research applications:

Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Indolicidin is studied for its antimicrobial properties and its role in the innate immune system.

Mechanism of Action

Indolicidin exerts its antimicrobial effects primarily by interacting with and disrupting microbial cell membranes . The peptide’s amphipathic nature allows it to insert into lipid bilayers, causing transient membrane perturbation. This disruption leads to the leakage of cellular contents and ultimately cell death . Additionally, indolicidin can bind to intracellular targets such as proteins and nucleic acids, further inhibiting microbial growth .

Comparison with Similar Compounds

Indolicidin can be compared to other antimicrobial peptides such as polymyxin B, defensins, and cecropin-melittin hybrids . While these peptides also exhibit broad-spectrum antimicrobial activity, indolicidin is unique due to its short length (13 residues) and high content of tryptophan and proline residues . This unique composition contributes to its potent antimicrobial activity and ability to disrupt microbial membranes effectively .

Similar compounds include:

Polymyxin B: An antimicrobial peptide that binds to lipopolysaccharides in the outer membrane of Gram-negative bacteria.

Defensins: A family of antimicrobial peptides that disrupt microbial membranes and have immunomodulatory functions.

Cecropin-melittin hybrids: Synthetic peptides combining features of cecropins and melittin to enhance antimicrobial activity.

Indolicidin’s unique properties and broad-spectrum activity make it a promising candidate for further research and potential therapeutic applications.

Properties

Molecular Formula |

C102H133F3N26O15 |

|---|---|

Molecular Weight |

2020.3 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C100H132N26O13.C2HF3O2/c1-5-57(4)85(102)95(136)123-79(45-56(2)3)96(137)124-42-20-36-82(124)92(133)118-76(46-58-51-110-68-28-11-6-23-63(58)68)89(130)116-74(33-16-17-39-101)88(129)121-80(49-61-54-113-71-31-14-9-26-66(61)71)97(138)125-43-21-38-84(125)94(135)120-78(48-60-53-112-70-30-13-8-25-65(60)70)91(132)122-81(50-62-55-114-72-32-15-10-27-67(62)72)98(139)126-44-22-37-83(126)93(134)119-77(47-59-52-111-69-29-12-7-24-64(59)69)90(131)117-75(35-19-41-109-100(106)107)87(128)115-73(86(103)127)34-18-40-108-99(104)105;3-2(4,5)1(6)7/h6-15,23-32,51-57,73-85,110-114H,5,16-22,33-50,101-102H2,1-4H3,(H2,103,127)(H,115,128)(H,116,130)(H,117,131)(H,118,133)(H,119,134)(H,120,135)(H,121,129)(H,122,132)(H,123,136)(H4,104,105,108)(H4,106,107,109);(H,6,7)/t57-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-;/m0./s1 |

InChI Key |

HQRSBAXSXVGIBJ-MSEKKQLVSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N6CCCC6C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N1CCCC1C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(4-methoxy-2,6-dimethylphenyl)sulfonyl-methylamino]ethoxy]-N-methyl-N-[3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B10829696.png)

![(4R)-N-[2-(didecylamino)ethyl]-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B10829702.png)

![(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(3S,6S,9S,12S,18S,21S,24R,29R,32S)-24-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10829705.png)

![(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10829717.png)

![3-(4-hydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B10829763.png)